n-((1-Methyl-1h-pyrazol-4-yl)methyl)-1-phenylethan-1-amine
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Overview
Description
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine is a heterocyclic compound that features a pyrazole ring attached to a phenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-phenylethan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The key steps involve careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the phenylethanamine moiety.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives.
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine is unique due to its specific combination of a pyrazole ring and a phenylethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-phenylethanamine |
InChI |
InChI=1S/C13H17N3/c1-11(13-6-4-3-5-7-13)14-8-12-9-15-16(2)10-12/h3-7,9-11,14H,8H2,1-2H3 |
InChI Key |
IEHVEXJDCHERQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CN(N=C2)C |
Origin of Product |
United States |
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